molecular formula C22H23NO3 B11315434 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B11315434
M. Wt: 349.4 g/mol
InChI Key: CAIKCPYAPNQUBD-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is known for its unique chemical structure, which includes a chromen-2-one core substituted with a hydroxy group, a phenyl group, and a piperidinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one intermediate with 4-methylpiperidine and a suitable alkylating agent.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-2-one core using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinylmethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: Lacks the piperidinylmethyl group, which may result in different biological activities.

    7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one: Contains a propyl group instead of a phenyl group, which may affect its chemical properties and reactivity.

    6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one: Contains a chloro substituent, which may enhance its electrophilic aromatic substitution reactions.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one

InChI

InChI=1S/C22H23NO3/c1-15-9-11-23(12-10-15)14-19-20(24)8-7-17-18(13-21(25)26-22(17)19)16-5-3-2-4-6-16/h2-8,13,15,24H,9-12,14H2,1H3

InChI Key

CAIKCPYAPNQUBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O

Origin of Product

United States

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